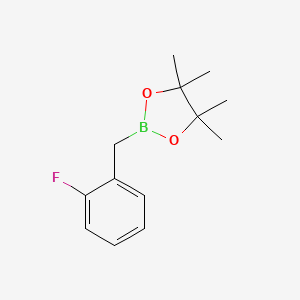

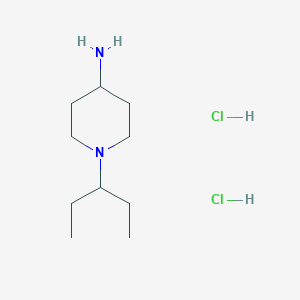

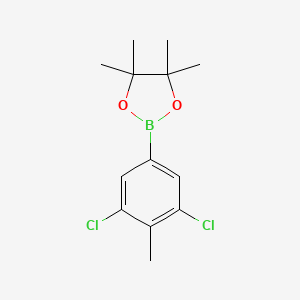

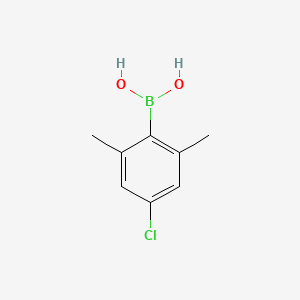

![molecular formula C15H16N4O2S B1393740 N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1325305-79-0](/img/structure/B1393740.png)

N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Übersicht

Beschreibung

“N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of triazolo[4,3-a]pyridine derivatives . Triazolo[4,3-a]pyridine derivatives are known to have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The starting compound quinoxalin-2(1H)-one is treated with phosphorus oxychloride and a catalytic amount of DMF to give 2-chloro quinoxaline. This compound is then reacted with hydrazine hydrate in ethanol in the presence of Et3N to provide 4-hydrazinyl quinoxaline, which is reacted with CS2 in pyridine yielding [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol .Molecular Structure Analysis

The molecular structure of “N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” can be analyzed using IR and NMR spectroscopy . The IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the moleculeWissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Activities

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure, which is similar to our compound of interest, have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising antiviral activity . In addition, they have demonstrated antibacterial and/or antifungal activities .

Antimalarial Applications

Given the threat of antimalarial drug resistance, there is an increasing need to develop alternative treatments . Compounds with a similar structure to our compound of interest could potentially act via a unique mechanism of action relative to currently used drugs .

Anticancer Potential

Some 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The safety of these compounds was also evaluated on MRC-5 as a normal cell line .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, especially those containing nitrogen, are found in numerous natural products exhibiting immense biological activities . Our compound of interest could potentially be used in the synthesis of such compounds .

Treatment of Cardiovascular Disorders

1,2,4-triazolo[1,5-a]pyridine compounds, which are similar to our compound of interest, have been used in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

1,2,4-triazolo[1,5-a]pyridine compounds have also been used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

These types of compounds have been used in the treatment of hyperproliferative disorders .

Applications in Material Sciences

1,2,4-triazolo[1,5-a]pyridine compounds have various applications in the material sciences fields .

Wirkmechanismus

Target of Action

It’s known that similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral and antimicrobial activities .

Mode of Action

It’s known that similar compounds have shown to intercalate dna , which could be a possible mode of action for this compound as well.

Biochemical Pathways

Compounds with similar structures have shown to exhibit cytotoxicity , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

Similar compounds have shown promising antiviral and antimicrobial activities , suggesting that this compound may also have similar effects.

Eigenschaften

IUPAC Name |

N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-11(2)12-5-7-13(8-6-12)18-22(20,21)14-4-3-9-19-10-16-17-15(14)19/h3-11,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCDPCCHTPJLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

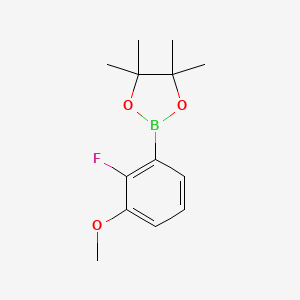

![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)